ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
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Overview
Description
Ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a complex organic compound with the molecular formula C20H24N4O4S It is a derivative of purine, a heterocyclic aromatic organic compound, and features a sulfanyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, from room temperature to high temperatures, and may require inert atmospheres or specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
Ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate include:
- Ethyl {[1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
- Ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
- Ethyl {[7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the phenylpropyl group and the sulfanyl acetate moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H24N4O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 2-[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C20H24N4O4S/c1-4-28-15(25)13-29-19-21-17-16(18(26)23(3)20(27)22(17)2)24(19)12-8-11-14-9-6-5-7-10-14/h5-7,9-10H,4,8,11-13H2,1-3H3 |
InChI Key |
VFJJIAJPCNZEDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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